molecular formula C11H19NO5 B1440669 Ac-d-glu(otbu)-oh CAS No. 1233495-04-9

Ac-d-glu(otbu)-oh

Cat. No.: B1440669
CAS No.: 1233495-04-9
M. Wt: 245.27 g/mol
InChI Key: FALCCLKESWGSNI-MRVPVSSYSA-N
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Description

“Ac-d-glu(otbu)-oh” is a synthetic compound that belongs to the class of protected amino acids. These compounds are often used in peptide synthesis and other biochemical applications. The name suggests that it is an acetylated derivative of D-glutamic acid with a tert-butyl ester protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-d-glu(otbu)-oh” typically involves the following steps:

    Protection of the Carboxyl Group: The carboxyl group of D-glutamic acid is protected using tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Acetylation: The amino group of the protected D-glutamic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

“Ac-d-glu(otbu)-oh” can undergo various chemical reactions, including:

    Deprotection: Removal of the tert-butyl ester group under acidic conditions to yield the free carboxyl group.

    Substitution: The acetyl group can be replaced with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl ester group.

    Substitution: Reagents such as hydrazine or hydroxylamine can be used to replace the acetyl group.

Major Products Formed

    Deprotected Amino Acid: Removal of the tert-butyl ester yields D-glutamic acid.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

“Ac-d-glu(otbu)-oh” has several applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Employed in the modification of biomolecules for various biochemical assays.

    Drug Development: Utilized in the design and synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of “Ac-d-glu(otbu)-oh” depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The protecting groups prevent unwanted side reactions during synthesis and can be removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

Similar Compounds

    Ac-d-glu(ome)-oh: An acetylated derivative of D-glutamic acid with a methyl ester protecting group.

    Ac-d-glu(obzl)-oh: An acetylated derivative of D-glutamic acid with a benzyl ester protecting group.

Uniqueness

“Ac-d-glu(otbu)-oh” is unique due to its tert-butyl ester protecting group, which offers stability under a variety of conditions and can be selectively removed using mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.

Properties

IUPAC Name

(2R)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALCCLKESWGSNI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221486
Record name 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233495-04-9
Record name 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233495-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylethyl) hydrogen N-acetyl-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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